4-Methyl-2-(methylthio)benzaldehyde

Description

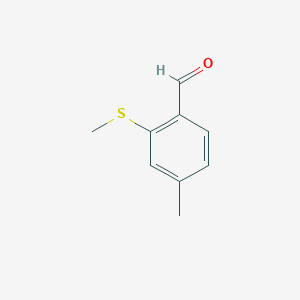

4-Methyl-2-(methylthio)benzaldehyde is an aromatic aldehyde derivative with a benzaldehyde core substituted by a methyl group at the 4-position and a methylthio (-SMe) group at the 2-position. Its molecular formula is C₉H₁₀OS, yielding a molecular weight of 166.23 g/mol.

Properties

IUPAC Name |

4-methyl-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7-3-4-8(6-10)9(5-7)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBHBLDEDFOKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SZTA Catalyst Systems for Direct Formylation

A prominent method for synthesizing substituted benzaldehydes involves the use of solid acid catalysts. The patent CN102731352A details the preparation of 4-methylthiobenzaldehyde using a sulfated zirconia-titania-vanadia (SZTA) catalyst. While this method targets the para-methylthio isomer, its principles can be adapted for ortho-substituted derivatives.

Catalyst Preparation :

The SZTA catalyst is synthesized by:

-

Mixing TiCl₄ and ZrOCl₂·8H₂O in a molar ratio of Zr:Ti = 10:1.

-

Precipitation with ammonia, followed by aging, washing, and sequential immersion in ammonium metavanadate and (NH₄)₂SO₄ solutions.

-

Drying (80°C) and calcination (500°C) to yield SO₄²⁻/ZrO₂-TiO₂-V₂O₅.

Reaction Protocol :

-

Substrate: Thioanisole (methyl phenyl sulfide).

Adaptation for Ortho-Substitution :

To target 4-methyl-2-(methylthio)benzaldehyde, the substrate could be modified to 2-methylthioanisole. The SZTA catalyst’s acidity and redox properties may direct formylation to the ortho position, though experimental validation is required.

Oxidation of Thioether Precursors

Selective Oxidation of 4-Methyl-2-(methylthio)toluene

Oxidation of methylthio groups to sulfoxides or sulfones is well-documented. However, controlled oxidation of 4-methyl-2-(methylthio)toluene to the aldehyde remains unexplored in the provided sources. A plausible route involves:

-

Chlorination : Introduce a chloromethyl group via radical chlorination.

-

Hydrolysis : Convert chloromethyl to aldehyde using aqueous base or acidic conditions.

Challenges :

-

Over-oxidation to carboxylic acids.

-

Positional selectivity due to the directing effects of methyl and methylthio groups.

Directed Ortho-Metalation Strategies

Lithiation and Quenching with Electrophiles

Directed ortho-metalation (DoM) leverages directing groups to achieve precise substitution. For this compound:

-

Substrate : 4-Methylbenzaldehyde dimethyl acetal (protecting the aldehyde).

-

Lithiation : Use LDA or LTMP at -78°C to deprotonate the ortho position.

-

Quenching : Introduce methyl disulfide (MeSSMe) to form the methylthio group.

-

Deprotection : Hydrolyze the acetal to regenerate the aldehyde.

Advantages :

-

High regioselectivity.

-

Compatibility with sensitive functional groups.

Limitations :

Nucleophilic Aromatic Substitution

Displacement of Halogens with Methylthiolate

A two-step synthesis from halogenated precursors:

-

Substrate : 2-Bromo-4-methylbenzaldehyde.

-

Reaction : Treatment with sodium methylthiolate (NaSMe) in DMF at 100°C.

-

Mechanism : SNAr displacement facilitated by electron-withdrawing aldehyde group.

Optimization :

Vilsmeier-Haack Formylation

Formylation of 4-Methyl-2-(methylthio)toluene

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatics:

-

Reagents : POCl₃ and DMF.

-

Substrate : 4-Methyl-2-(methylthio)toluene.

-

Conditions : 0–5°C, followed by hydrolysis.

Challenges :

-

Methylthio groups may deactivate the ring.

-

Competing side reactions at the methyl group.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-Methyl-2-(methylthio)benzaldehyde serves as a building block for synthesizing several pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Pyrrole Derivatives : This compound acts as an intermediate in the synthesis of pyrrole derivatives that exhibit analgesic and anti-inflammatory properties. Research indicates that these derivatives can be developed into non-steroidal anti-inflammatory drugs (NSAIDs) .

- Schiff Bases : The reaction of this compound with various amines leads to the formation of Schiff bases, which have demonstrated significant antibacterial and antioxidant activities. For instance, compounds derived from this aldehyde were tested against pathogenic strains like E. coli and B. subtilis, showing promising results .

| Compound | Activity | Reference |

|---|---|---|

| Pyrrole Derivative | Analgesic/Anti-inflammatory | |

| Schiff Bases | Antibacterial | |

| Schiff Bases | Antioxidant |

The biological activity of this compound and its derivatives has been a focus of research, particularly in the context of their antioxidant and antimicrobial properties.

Antioxidant Activity

Studies have shown that several Schiff bases derived from this compound exhibit antioxidant properties. These compounds were evaluated using assays like DPPH radical scavenging and ferrous ion chelation assays, confirming their ability to neutralize free radicals .

Antimicrobial Activity

The synthesized Schiff bases demonstrated effective antimicrobial activity against various clinically isolated bacterial strains. Notably, certain derivatives showed enhanced efficacy compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the development of organic compounds used in dyes and sensors.

Organic Synthesis

This compound is utilized in organic synthesis for creating complex molecules that serve as intermediates in dye production and other specialty chemicals. Its reactivity allows it to participate in various chemical reactions, making it a valuable precursor in synthetic organic chemistry .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of Schiff bases from this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The synthesized compounds were characterized using spectroscopic methods, confirming their structure and purity .

Case Study 2: Antioxidant Properties Evaluation

Another research project evaluated the antioxidant capabilities of several derivatives of this compound through in vitro assays. Compounds were found to effectively scavenge free radicals, with some exhibiting IC50 values comparable to known antioxidant standards .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The methylthio (-SMe) group in the target compound is moderately electron-donating, contrasting with the strongly electron-withdrawing trifluoromethyl (-CF₃) group in the analog from . This difference significantly impacts reactivity in condensation reactions (e.g., hydrazone formation) and electronic properties .

- Molecular weight and purity : The trifluoromethyl derivative has a higher molecular weight (188.15 g/mol) and documented purity (98%), making it suitable for precise synthetic applications .

Biological Activity

4-Methyl-2-(methylthio)benzaldehyde, also known as this compound (CAS No. 24852-59-3), is an aromatic aldehyde with potential biological activity. This compound has garnered interest in various fields of research, including medicinal chemistry and biochemistry, due to its unique structural features and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C9H10OS, featuring a methylthio group (-S-CH3) and an aldehyde functional group (-CHO). The presence of the methylthio group can influence the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The aldehyde group can participate in nucleophilic addition reactions, while the methylthio group may enhance the compound's affinity for certain targets due to its electron-donating properties.

Key Mechanisms:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, impacting metabolic pathways.

- Antioxidant Activity : Aldehydes are known to exhibit antioxidant properties, which could be relevant in protecting cells from oxidative stress.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Assessment

In vitro cytotoxicity studies on human cancer cell lines have demonstrated that this compound exhibits dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that the compound has promising anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

-

Case Study on Antimicrobial Properties :

A study published in the Journal of Antimicrobial Agents highlighted the effectiveness of this compound in inhibiting biofilm formation in Staphylococcus aureus. The authors noted that treatment with the compound reduced biofilm biomass by over 50%, suggesting its potential use in preventing infections associated with biofilms. -

Case Study on Anticancer Activity :

In a research article from Cancer Research, the cytotoxic effects of various benzaldehyde derivatives were compared. The study found that this compound exhibited one of the highest levels of cytotoxicity against MCF-7 cells, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Methyl-2-(methylthio)benzaldehyde derivatives, and what analytical techniques validate their purity?

- Methodological Answer :

- Synthetic Routes :

Schiff Base Formation : Reacting the aldehyde group with amines (e.g., naphthofuran-2-carbohydrazide) under reflux conditions to form Schiff bases, as demonstrated in metal complex synthesis .

Reductive Amination : Using sodium cyanoborohydride to couple the aldehyde with amines (e.g., (S)-2-amino-propionamide) to generate amide derivatives .

- Analytical Validation :

- Purity : High-Performance Liquid Chromatography (HPLC) to assess retention times and peak homogeneity (e.g., compound 20 in antimicrobial studies) .

- Structural Confirmation : IR spectroscopy for functional group analysis (C=O stretch at ~1700 cm⁻¹), UV-Vis for electronic transitions, and mass spectrometry for molecular ion peaks .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes, followed by medical consultation .

- Storage : Store in airtight containers away from oxidizing agents due to the aldehyde's moderate reactivity .

- Contaminated Clothing : Remove and wash thoroughly before reuse to avoid secondary exposure .

Q. What are the key structural features of this compound that influence its reactivity in organic synthesis?

- Methodological Answer :

- Aldehyde Group : Susceptible to nucleophilic addition (e.g., forming hydrazones or imines) .

- Methylthio Substituent : Acts as an electron-donating group, directing electrophilic substitution to specific positions on the benzene ring .

- Comparative Reactivity : Structural analogs (e.g., 4-methoxy-2-methylbenzaldehyde) show reduced electrophilicity due to stronger electron-donating groups .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR and molecular docking be applied to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical functional groups (e.g., aldehyde, methylthio) that interact with biological targets (e.g., tubulin in anticancer studies) .

- 3D-QSAR : Correlate substituent electronic/steric properties with activity using partial least squares (PLS) regression. For example, chalcone derivatives showed enhanced docking scores when nitro or bromo groups were introduced .

- Validation : Compare predicted vs. experimental IC₅₀ values to refine models .

Q. How do substituent modifications at the 2-(methylthio) position affect the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer :

- Lipophilicity : Introducing bulky groups (e.g., tert-butyldimethylsilyl) increases logP, enhancing membrane permeability, as seen in anticancer agent studies .

- Metabolic Stability : Replace methylthio with polar groups (e.g., hydroxyl) to reduce cytochrome P450-mediated oxidation. Validate via in vitro microsomal assays .

- Case Study : Methylthio-to-sulfone oxidation improves solubility but may reduce blood-brain barrier penetration .

Q. How can researchers address contradictory data in the bioactivity of this compound derivatives across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., MTT vs. resazurin assays) and solvent concentrations (DMSO ≤0.1% v/v) .

- Structural Confirmation : Use single-crystal X-ray diffraction to resolve ambiguities in derivative stereochemistry .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.